Methyl 4-chlorobutanimidate
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Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorobutanimidate typically involves the reaction of methyl 4-chlorobutyrate with an appropriate amine under controlled conditions. One common method involves the reaction of methyl 4-chlorobutyrate with 2,2-dimethoxyethanamine in the presence of an acidic medium, leading to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic Medium: Cyclization reactions often require an acidic medium to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Cyclized Products: Intramolecular cyclization can lead to the formation of heterocyclic compounds such as pyrroloimidazoles.
Scientific Research Applications
Methyl 4-chlorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated as a potential lead compound for the development of new drugs, particularly as an acetylcholinesterase inhibitor.
Industry: The compound’s unique properties make it useful in various industrial processes and applications.
Mechanism of Action
The mechanism of action of Methyl 4-chlorobutanimidate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions related to acetylcholine deficiency.
Comparison with Similar Compounds
Methyl 4-chlorobutanimidate can be compared with other similar compounds, such as:
Methyl 4-chlorobutyrate: A precursor in the synthesis of this compound.
4-chlorobutanimidamide: Another related compound with similar chemical properties.
Properties
Molecular Formula |
C5H10ClNO |
---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
methyl 4-chlorobutanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3 |
InChI Key |
METLUNUYKRGGMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCCl |
Origin of Product |
United States |
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